![molecular formula C13H21N3O B14157929 1-[2-(Diethylamino)ethyl]-3-phenylurea CAS No. 4559-89-1](/img/structure/B14157929.png)
1-[2-(Diethylamino)ethyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diethylamino)ethyl]-3-phenylurea is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of a diethylaminoethyl group attached to a phenylurea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diethylamino)ethyl]-3-phenylurea typically involves the reaction of diethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Diethylamino)ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-[2-(Diethylamino)ethyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[2-(Diethylamino)ethyl]-3-phenylurea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with similar functional groups used in sunscreen formulations.
Uniqueness: 1-[2-(Diethylamino)ethyl]-3-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenylurea backbone with a diethylaminoethyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
4559-89-1 |
|---|---|
Formule moléculaire |
C13H21N3O |
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-3-phenylurea |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
Clé InChI |
YTGXKAVGGWIDKO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


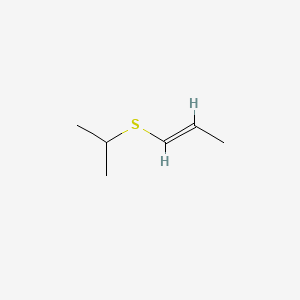
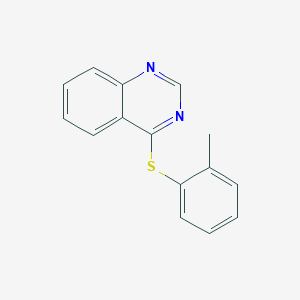
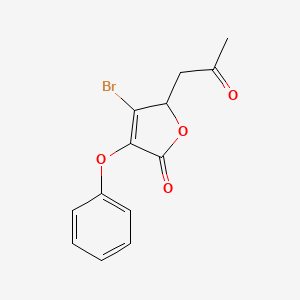
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
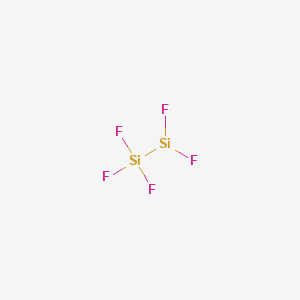
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
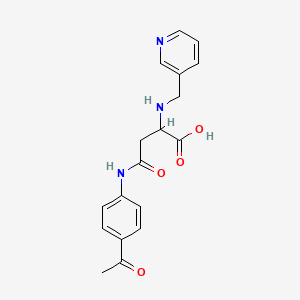

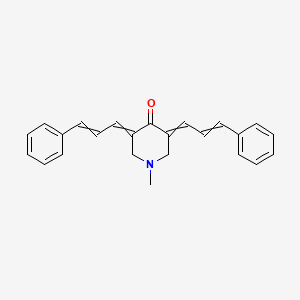
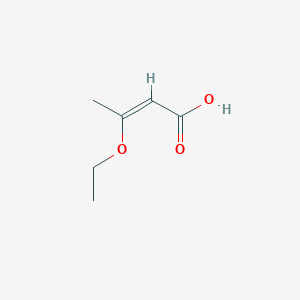

![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
